![molecular formula C9H12O3 B562362 3,4-Dimethoxy[7-13C]-benzyl Alcohol CAS No. 91384-88-2](/img/structure/B562362.png)
3,4-Dimethoxy[7-13C]-benzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxybenzyl alcohol, also known as Veratryl alcohol, is an organic compound . It has a molecular formula of C9H12O3 and a molecular weight of 168.19 . It is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N .
Synthesis Analysis
The synthesis of 3,4-Dimethoxybenzyl alcohol involves the reaction of a carboxylic acid and an alcohol, a process that is called esterification . This compound is structurally related to benzaldehyde and is a derivative of vanillin, from which it is prepared by methylation .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxybenzyl alcohol consists of a benzene ring conjugated to a propanoic acid . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3,4-Dimethoxybenzyl alcohol is involved in several acyl substitution reactions that involve acid catalysis . This type of mechanism is best exemplified by Fischer esterification, which involves the acid-catalyzed reaction between an activated (protonated) form of a carboxylic acid and an alcohol (as a weak nucleophile) to form an ester .Physical And Chemical Properties Analysis
3,4-Dimethoxybenzyl alcohol is a liquid with a refractive index of n20/D 1.552 (lit.) and a boiling point of 296-297 °C/732 mmHg (lit.) . It has a density of 1.157 g/mL at 25 °C (lit.) .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPRYNGFWGMMV-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13CH2]O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy[7-13C]-benzyl Alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

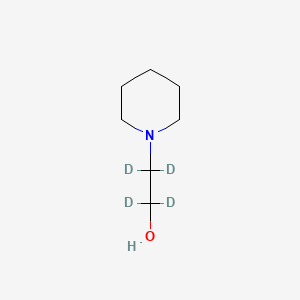
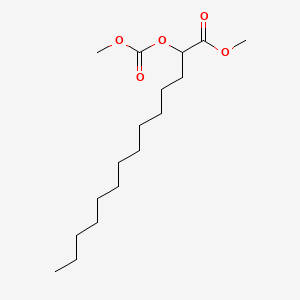
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
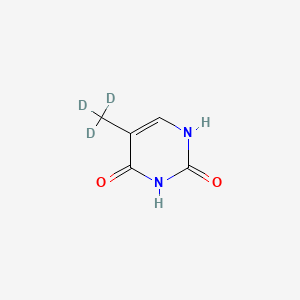
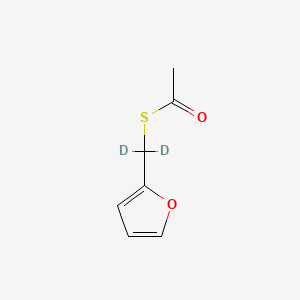
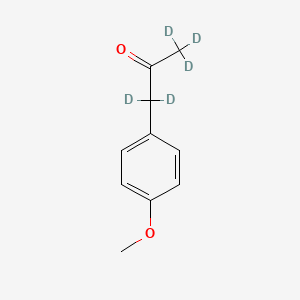
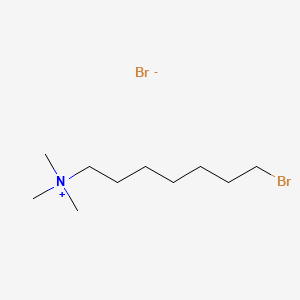
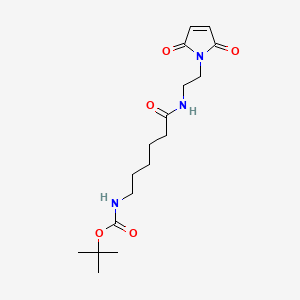

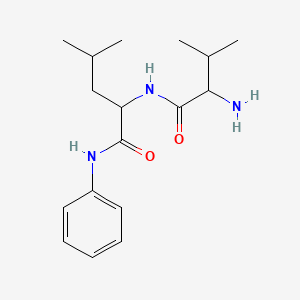
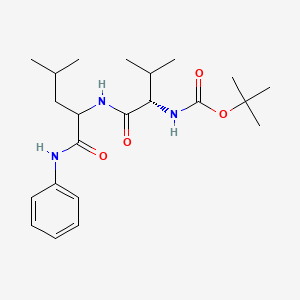
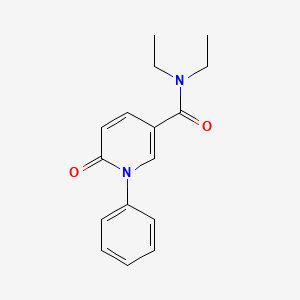

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)